molecular formula C14H21NO B7563037 N-(1-adamantyl)cyclopropanecarboxamide

N-(1-adamantyl)cyclopropanecarboxamide

Cat. No.: B7563037
M. Wt: 219.32 g/mol
InChI Key: PAESGINFBHVINK-UHFFFAOYSA-N
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Description

N-(1-adamantyl)cyclopropanecarboxamide is a hybrid molecule combining the rigid, diamondoid adamantane framework with the strained cyclopropane ring system. The adamantyl group (C₁₀H₁₅) confers exceptional thermal and chemical stability due to its cage-like structure, while the cyclopropanecarboxamide moiety introduces steric strain and polar functionality. Adamantane derivatives are historically significant in antiviral and neurological drug development, and the cyclopropane ring is frequently exploited for its conformational rigidity and metabolic resistance .

Properties

IUPAC Name

N-(1-adamantyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-13(12-1-2-12)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAESGINFBHVINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(1-adamantyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-adamantyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can disrupt enzyme activity, inhibit viral replication, or modulate cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-adamantyl)cyclopropanecarboxamide and analogous cyclopropanecarboxamide derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Adamantyl group at the amide nitrogen C₁₄H₂₁NO 219.32 g/mol High rigidity, potential CNS activity
Compound 19 () Pyridinyl-sulfonyl-aminoethyl chain C₁₅H₂₁ClN₄O₃S 372.87 g/mol GSK-3β inhibition, neuroprotective effects
Cyclopropylfentanyl () Piperidinyl-phenethyl-phenyl groups C₂₄H₂₉N₂O 368.50 g/mol Opioid activity, high abuse potential
Compound 1a () Bromophenyl-ethyl-methyl groups C₁₃H₁₅BrNO 296.17 g/mol Synthetic intermediate, halogenated analog
2-[(1,3-dioxo-isoindolyl)methyl]... () Isoindolyl-diethyl-phenyl groups C₂₄H₂₅N₃O₃ 427.48 g/mol Chiral centers, potential enzyme modulation

Steric and Electronic Effects

  • Adamantyl vs. Aromatic Groups : The adamantyl group in the target compound provides bulkier steric hindrance compared to pyridinyl (Compound 19) or phenyl (Cyclopropylfentanyl) substituents. This may reduce binding flexibility but enhance selectivity for hydrophobic binding pockets .
  • Electron-Withdrawing Groups : Sulfonyl (Compound 19) and bromine (Compound 1a) substituents increase polarity and hydrogen-bonding capacity, contrasting with the adamantane’s electron-neutral character .

Pharmacological Profiles

  • Neuroprotective vs. Opioid Activity : Compounds like 19 target GSK-3β for anti-neuroinflammatory effects, whereas Cyclopropylfentanyl acts on µ-opioid receptors, demonstrating divergent biological outcomes despite shared cyclopropanecarboxamide cores .
  • Metabolic Stability : The adamantane group’s inertness may prolong metabolic half-life compared to halogenated (Compound 1a) or esterified (Compound 24 in ) derivatives .

Key Research Findings and Contradictions

  • Neuroprotective Potential: highlights cyclopropanecarboxamides with pyridinyl-sulfonyl groups (e.g., Compound 19) as potent GSK-3β inhibitors, but the adamantane analog’s efficacy in this context remains unexplored .
  • Abuse Liability : Cyclopropylfentanyl’s opioid activity () contrasts with the neuroprotective focus of other analogs, underscoring the importance of substituent-driven target specificity .
  • Synthetic Feasibility : While adamantane derivatives offer stability, their synthesis is more resource-intensive compared to aryl- or alkyl-substituted analogs .

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